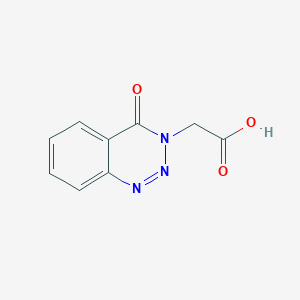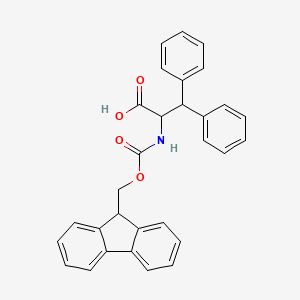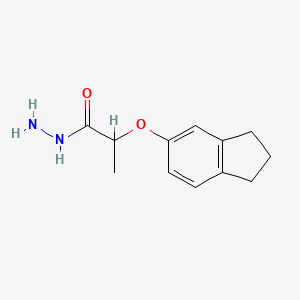![molecular formula C14H19ClFNO2 B1307711 1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid CAS No. 440648-00-0](/img/structure/B1307711.png)
1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid is a novel small molecule compound that has garnered significant interest in the scientific community. This compound is known for its potential therapeutic applications, particularly in the field of respiratory depression. It belongs to the class of GABAA receptor positive allosteric modulators, which are compounds that enhance the activity of the GABAA receptor, a key player in the central nervous system.
科学的研究の応用
1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of other GABAA receptor modulators.
Biology: In biological research, this compound is used to study the function of the GABAA receptor and its role in the central nervous system.
Medicine: The compound is being developed as a potential therapeutic agent for the treatment of respiratory depression, a condition characterized by reduced breathing rate and depth.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and as a reference standard in analytical chemistry.
準備方法
The synthesis of 1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid typically involves multiple steps, including the formation of the cyclohexane ring and the introduction of the fluorobenzyl group. One common synthetic route involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, which involves the reaction of a diene with a dienophile under specific conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with an amine group on the cyclohexane ring.
Industrial production methods for this compound may involve optimization of these synthetic routes to increase yield and reduce production costs. This can include the use of catalysts, optimization of reaction conditions, and purification techniques to obtain the desired product in high purity.
化学反応の分析
1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where the amino group can be oxidized to form a nitro group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can also undergo reduction reactions, where the carboxylic acid group can be reduced to an alcohol group. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles such as hydroxide or amine groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of a nitro compound, while reduction of the carboxylic acid group can lead to the formation of an alcohol.
作用機序
The mechanism of action of 1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid involves its interaction with the GABAA receptor. This compound acts as a positive allosteric modulator, enhancing the activity of the GABAA receptor by binding to a specific site on the receptor. This binding increases the receptor’s affinity for the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased chloride ion influx and hyperpolarization of the neuron. This results in an overall inhibitory effect on neuronal activity, which can help alleviate symptoms of respiratory depression.
類似化合物との比較
1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid can be compared with other GABAA receptor modulators, such as:
Diazepam: A well-known benzodiazepine that also acts as a positive allosteric modulator of the GABAA receptor. Unlike this compound, diazepam has a broader range of therapeutic applications, including anxiety and seizure disorders.
Zolpidem: A non-benzodiazepine hypnotic agent that selectively binds to the GABAA receptor. Zolpidem is primarily used for the treatment of insomnia, whereas this compound is being developed for respiratory depression.
Etomidate: An intravenous anesthetic agent that also modulates the GABAA receptor.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid can be achieved through a multi-step reaction pathway that involves the protection of the carboxylic acid group, followed by the introduction of the fluorobenzyl group and subsequent deprotection to yield the final product.", "Starting Materials": ["Cyclohexanecarboxylic acid", "4-Fluorobenzylamine", "DCC", "DMAP", "DMF", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium hydroxide", "Ethyl acetate", "Diethyl ether", "Chloroform"], "Reaction": ["Step 1: Protection of the carboxylic acid group by reaction with DCC and DMAP in DMF to form the corresponding N,N'-dicyclohexylcarbodiimide ester intermediate.", "Step 2: Introduction of the 4-fluorobenzyl group by reaction of the N,N'-dicyclohexylcarbodiimide ester intermediate with 4-fluorobenzylamine in DMF, yielding the corresponding amide intermediate.", "Step 3: Deprotection of the N,N'-dicyclohexylcarbodiimide ester intermediate by treatment with methanol and hydrochloric acid, followed by neutralization with sodium bicarbonate to yield the corresponding carboxylic acid intermediate.", "Step 4: Cyclization of the carboxylic acid intermediate by reaction with sodium hydroxide in methanol to yield the corresponding cyclohexanecarboxylic acid intermediate.", "Step 5: Final deprotection of the 4-fluorobenzyl group by treatment with ethyl acetate and diethyl ether, followed by extraction with chloroform to yield the final product 1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid."] } | |
CAS番号 |
440648-00-0 |
分子式 |
C14H19ClFNO2 |
分子量 |
287.76 g/mol |
IUPAC名 |
1-[(4-fluorophenyl)methylamino]cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C14H18FNO2.ClH/c15-12-6-4-11(5-7-12)10-16-14(13(17)18)8-2-1-3-9-14;/h4-7,16H,1-3,8-10H2,(H,17,18);1H |
InChIキー |
RKNQVGRXUUASSM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C(=O)O)NCC2=CC=C(C=C2)F |
正規SMILES |
C1CCC(CC1)(C(=O)O)NCC2=CC=C(C=C2)F.Cl |
配列 |
X |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1307632.png)
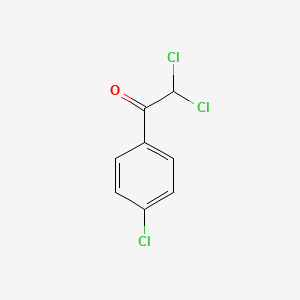
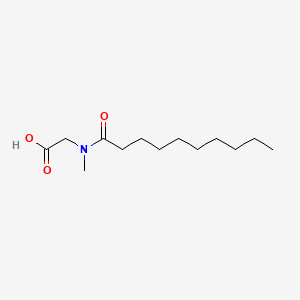
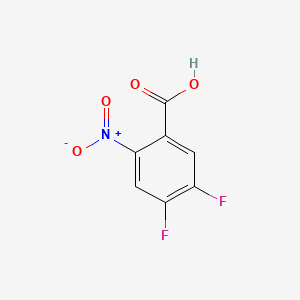
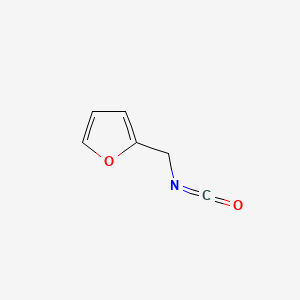
![4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde](/img/structure/B1307640.png)
![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one](/img/structure/B1307644.png)
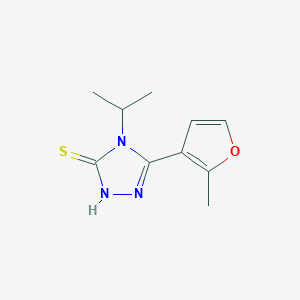
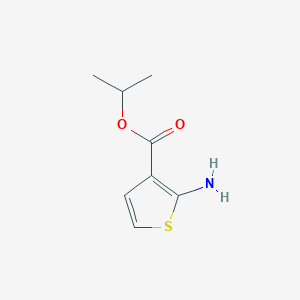
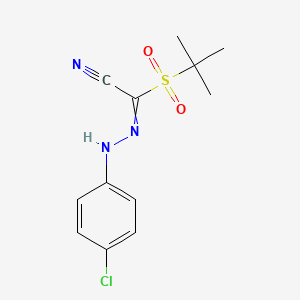
![2-((Z)-1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)-1-hydrazinecarbothioamide](/img/structure/B1307654.png)
